Cas no 628703-38-8 (O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine)
O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 1-[4-[(aminooxy)methyl]phenyl]-
- O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine
- O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine
- EN300-1764270
- O-{[4-(1H-pyrazol-1-yl)phenyl]methyl}hydroxylamineHClsalt
- 628703-38-8
- CS-0079775
- MFCD31731514
- SY281902
- O-{[4-(1H-pyrazol-1-yl)phenyl]methyl}hydroxylamine
- O-[4-(1-Pyrazolyl)benzyl]hydroxylamine
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- MDL: MFCD31729445
- Inchi: 1S/C10H11N3O/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2
- InChI Key: LWGFLRAJIBFPLO-UHFFFAOYSA-N
- SMILES: O(CC1C=CC(=CC=1)N1C=CC=N1)N
Computed Properties
- Exact Mass: 189.09033
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- PSA: 53.07
O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332339-100mg |
O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamine |
628703-38-8 | 95%+ | 100mg |
$1243 | 2021-06-16 | |
| Chemenu | CM332339-250mg |
O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamine |
628703-38-8 | 95%+ | 250mg |
$1550 | 2021-06-16 | |
| Chemenu | CM332339-1g |
O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamine |
628703-38-8 | 95%+ | 1g |
$1648 | 2021-06-16 | |
| eNovation Chemicals LLC | Y1195753-1g |
O-[4-(1-Pyrazolyl)benzyl]hydroxylamine |
628703-38-8 | 95% | 1g |
$1485 | 2024-07-19 | |
| Chemenu | CM332339-100mg |
O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamine |
628703-38-8 | 95%+ | 100mg |
$956 | 2023-02-02 | |
| Chemenu | CM332339-250mg |
O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamine |
628703-38-8 | 95%+ | 250mg |
$1022 | 2023-02-02 | |
| Chemenu | CM332339-1g |
O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamine |
628703-38-8 | 95%+ | 1g |
$1087 | 2023-02-02 | |
| Enamine | EN300-1764270-1g |
O-{[4-(1H-pyrazol-1-yl)phenyl]methyl}hydroxylamine |
628703-38-8 | 1g |
$1200.0 | 2023-09-20 | ||
| Enamine | EN300-1764270-5g |
O-{[4-(1H-pyrazol-1-yl)phenyl]methyl}hydroxylamine |
628703-38-8 | 5g |
$3479.0 | 2023-09-20 | ||
| Enamine | EN300-1764270-10g |
O-{[4-(1H-pyrazol-1-yl)phenyl]methyl}hydroxylamine |
628703-38-8 | 10g |
$5159.0 | 2023-09-20 |
O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine
O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine: A Comprehensive Overview
O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine, identified by the CAS registry number 628703-38-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its versatility in chemical synthesis and its ability to participate in various biological interactions.
The synthesis of O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, the use of transition metal catalysts, such as palladium or copper complexes, has been reported to facilitate key steps in the construction of the pyrazole ring and its subsequent functionalization.
In terms of applications, this compound has shown promise in several areas. One notable application is its role as an intermediate in the synthesis of bioactive molecules. The hydroxylamine group is a valuable functional group in medicinal chemistry due to its ability to act as a nucleophile in various reactions, such as the formation of amides or imines. Additionally, the pyrazole moiety contributes to the compound's potential as an antagonist or agonist in receptor-mediated biological pathways.
Recent studies have explored the pharmacological properties of O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine. For example, research published in 2023 highlighted its activity as an inhibitor of certain kinase enzymes, which are key targets in cancer therapy. The compound's ability to modulate enzyme activity suggests its potential as a lead compound for drug development. Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into its binding modes and interactions with target proteins.
The structural flexibility of this compound also makes it a valuable tool in chemical biology. Its ability to form hydrogen bonds and engage in π–π interactions enables it to interact with a wide range of biomolecules, including proteins and nucleic acids. This property has been leveraged in studies aimed at understanding molecular recognition processes and designing novel bioactive agents.
In conclusion, O-{4-(1H-pyrazol-1-yl)phenylmethyl}hydroxylamine represents a versatile building block with significant potential in organic synthesis and pharmacology. Its unique structure, combined with recent advances in synthetic methodologies and pharmacological insights, positions it as an important compound for future research and development.
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